molecular formula C8H10N4 B14500279 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine CAS No. 64663-97-4

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B14500279
CAS No.: 64663-97-4
M. Wt: 162.19 g/mol
InChI Key: ACEKZIDYELRTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, and β-ketonitriles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison: 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

64663-97-4

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C8H10N4/c1-5-3-8-10-7(9)4-6(2)12(8)11-5/h3-4H,1-2H3,(H2,9,10)

InChI Key

ACEKZIDYELRTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.